molecular formula C20H19BrFN3O B10796196 5-Bromo-7-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}quinolin-8-ol

5-Bromo-7-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}quinolin-8-ol

Cat. No.: B10796196
M. Wt: 416.3 g/mol
InChI Key: VNMWKWVDDVPSBF-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

MMV000760 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may result in the formation of substituted analogs.

Mechanism of Action

The mechanism of action of MMV000760 involves its interaction with specific molecular targets and pathways within the parasite cells. The compound is believed to interfere with essential biological processes, leading to the inhibition of parasite growth and proliferation. the exact molecular targets and pathways involved in its mechanism of action are still under investigation.

Comparison with Similar Compounds

MMV000760 can be compared with other similar compounds included in the MMV malaria box. For instance, compounds such as MMV666022 and MMV666054 have shown similar antimalarial activities These compounds share structural similarities with MMV000760, but they may differ in their potency, selectivity, and mechanism of action

Conclusion

MMV000760 is a promising compound with significant potential in scientific research, particularly in the field of parasitology. Its preparation methods, chemical reactions, and mechanism of action are subjects of ongoing research. The compound’s unique properties and applications make it a valuable tool for studying and combating parasitic diseases.

Properties

Molecular Formula

C20H19BrFN3O

Molecular Weight

416.3 g/mol

IUPAC Name

5-bromo-7-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]quinolin-8-ol

InChI

InChI=1S/C20H19BrFN3O/c21-16-12-14(20(26)19-15(16)4-3-7-23-19)13-24-8-10-25(11-9-24)18-6-2-1-5-17(18)22/h1-7,12,26H,8-11,13H2

InChI Key

VNMWKWVDDVPSBF-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=CC(=C3C=CC=NC3=C2O)Br)C4=CC=CC=C4F

Origin of Product

United States

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